Opiniazide
Overview
Description
It is primarily known for its antibacterial properties, particularly as a tuberculostatic agent used in the treatment of tuberculosis . The compound is characterized by its structural formula, which includes a pyridinecarboxylic acid moiety linked to a dimethoxyphenyl group via a hydrazide linkage .
Mechanism of Action
Target of Action
Opiniazide, also known as Saluzid, is primarily used for the treatment of mycobacterial infections, most commonly tuberculosis . The primary target of this compound is the bacterial enzyme KatG , a catalase-peroxidase enzyme in Mycobacterium tuberculosis .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .
Biochemical Pathways
The affected biochemical pathway is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting mycolic acid synthesis, this compound disrupts the integrity of the cell wall, leading to bacterial cell death .
Pharmacokinetics
It is known that the drug’s efficacy can be influenced by the patient’s nat2 genotype . Patients with a slow NAT2 genotype have higher this compound exposure and a lower estimate of oral clearance .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the mycobacteria. By inhibiting the synthesis of mycolic acids, an essential component of the mycobacterial cell wall, this compound disrupts the integrity of the cell wall, leading to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that epigenetic changes, which can be influenced by environmental factors, can affect the pharmacokinetics and pharmacodynamics of various drugs . Therefore, it is plausible that environmental factors could also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Opiniazide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in tuberculosis treatment. It interacts with enzymes such as catalase-peroxidase, which is crucial for the activation of the drug within the bacterial cells . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the production of reactive oxygen species that are toxic to the bacteria.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell wall synthesis and interferes with the replication process . In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its activation by bacterial catalase-peroxidase, leading to the generation of reactive oxygen species . These reactive species cause damage to the bacterial DNA, proteins, and lipids, ultimately leading to cell death. This compound also inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, further contributing to its bactericidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its bactericidal activity and its ability to modulate immune responses in mammalian cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive oxygen species and the subsequent oxidative stress on the cells.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its activation and detoxification. It is metabolized by liver enzymes, including cytochrome P450, which convert it into active and inactive metabolites . The active metabolites are responsible for the drug’s therapeutic effects, while the inactive metabolites are excreted from the body. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, this compound can accumulate in certain organelles, such as lysosomes, where it exerts its bactericidal effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and lysosomes of bacterial cells, where it interacts with its target enzymes . In mammalian cells, this compound can also localize to the mitochondria, where it may influence cellular respiration and energy production. The localization of this compound is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Opiniazida can be synthesized through the condensation reaction between 4-pyridinecarboxylic acid hydrazide and 2-carboxy-3,4-dimethoxybenzaldehyde . The reaction typically involves the following steps:
- Dissolution of 4-pyridinecarboxylic acid hydrazide in an appropriate solvent such as ethanol.
- Addition of 2-carboxy-3,4-dimethoxybenzaldehyde to the solution.
- Heating the reaction mixture under reflux conditions for several hours.
- Cooling the reaction mixture to precipitate the product.
- Filtration and purification of the product through recrystallization.
Industrial Production Methods
In industrial settings, the production of opiniazida may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice may be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Opiniazida undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert opiniazida to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Opiniazida has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and derivatives.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another tuberculostatic agent with a similar mechanism of action but different structural features.
Iproniazid: A monoamine oxidase inhibitor with some structural similarities but different pharmacological properties.
Uniqueness
Opiniazida is unique due to its specific structural features, which include the dimethoxyphenyl group and the hydrazide linkage. These features contribute to its distinct pharmacological profile and antibacterial activity.
Properties
IUPAC Name |
2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFNANHKYNZNI-GIJQJNRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2779-55-7 | |
Record name | Opiniazide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OPINIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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